molecular formula C8H10N2OS B1356170 N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide CAS No. 255842-07-0

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide

Cat. No. B1356170
M. Wt: 182.25 g/mol
InChI Key: XESJDUYKNSPXKE-UHFFFAOYSA-N
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Description

“N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide” is a compound that has been studied for its potential pharmaceutical and therapeutic activities . It is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole .


Synthesis Analysis

The synthesis of “N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide” derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction produces different heterocyclic derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Sagar et al. (2018) focused on synthesizing and structurally characterizing N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, closely related to N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide. These compounds, with different substituents, exhibited interesting molecular conformations and modes of supramolecular aggregation, contributing to the understanding of molecular interactions and structural dynamics in similar compounds (Sagar et al., 2018).

Antimicrobial Applications

Shams et al. (2011) reported the synthesis of novel antimicrobial dyes and their precursors based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems, closely related to the chemical structure of interest. These compounds showed significant antimicrobial activity against most tested organisms and were applied in dyeing and textile finishing, highlighting their practical applications in various fields (Shams et al., 2011).

Antitumor Activity

Ostapiuk et al. (2017) synthesized a series of new compounds structurally similar to N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide. They investigated their antitumor activity and found that certain derivatives had significant effects, suggesting the potential of structurally similar compounds for cancer treatment (Ostapiuk et al., 2017).

Implication in Parkinson's Disease Treatment

Das et al. (2015) conducted a study on N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide related compounds as D2/D3 agonists. The study discovered compounds with high affinity and agonist activity, implying potential applications in treating Parkinson's Disease and protecting neurons from degeneration (Das et al., 2015).

Future Directions

The future directions of “N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide” research could involve further optimization of the compound to develop new chemopreventive and chemotherapeutic agents against various types of cancer cell lines . Additionally, more research is needed to fully understand its mechanism of action and to evaluate its safety and hazards.

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESJDUYKNSPXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572394
Record name N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide

CAS RN

255842-07-0
Record name N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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